molecular formula C13H12BrN7O2S2 B5188965 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole

7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole

Cat. No.: B5188965
M. Wt: 442.3 g/mol
InChI Key: NGOLLKOPZSGSTR-UHFFFAOYSA-N
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Description

7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a bromine atom, a cyclohexyltetrazolyl group, a nitro group, and a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 2,1,3-benzothiadiazole to introduce the bromine atom at the desired position The cyclohexyltetrazolyl group is then attached via a nucleophilic substitution reaction, often using a suitable tetrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro group and the benzothiadiazole core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-Bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole is unique due to the presence of the cyclohexyltetrazolyl group and the nitro group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-4-(1-cyclohexyltetrazol-5-yl)sulfanyl-5-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN7O2S2/c14-8-6-9(21(22)23)12(11-10(8)16-25-17-11)24-13-15-18-19-20(13)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLLKOPZSGSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C4=NSN=C34)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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